- Copper oxidation chemistry using a 19-iminopyridine-bearing steroidal ligand: (i) C5-C6 olefin difunctionalization and (ii) C1β-hydroxylation/C19-peroxidation, Steroids, 2022, 186,

Cas no 915-35-5 (Hecogenin acetate)

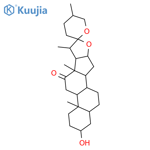

Hecogenin acetate structure

상품 이름:Hecogenin acetate

Hecogenin acetate 화학적 및 물리적 성질

이름 및 식별자

-

- Spirostan-12-one,3-(acetyloxy)-, (3b,5a,25R)-

- Hecogenin Acetate

- 5K0WKD513R

- C29H44O5

- NSC15489

- HECOGENIN, ACETATE

- 12-Oxo-5-alpha-spirostan-3-beta-yl acetate

- Hecogenin Acetate , 90%

- Hecogenin acetate, >=90%

- CVKZWRTYHCDWTE-RSEFXUKDSA-N

- V5214

- (3β,5α,25R)-3-(Acetyloxy)spirostan-12-one (ACI)

- 5α,25D-Spirostan-12-one, 3β-hydroxy-, acetate (6CI, 7CI)

- 5α-Spirostan-12-one, 3β-hydroxy-, acetate, (25R)- (8CI)

- Spiro[8H-naphth[2′,1′:4,5]indeno[2,1-b]furan-8,2′-[2H]pyran], spirostan-12-one deriv. (ZCI)

- 3β-Acetoxy-5α-spirostan-12-one

- NSC 15489

- 5alpha,25D-Spirostan-12-one, 3beta-hydroxy-, acetate

- UNII-5K0WKD513R

- (3beta,5alpha,25R)-3-(Acetyloxy)spirostan-12-one; 3beta-Hydroxy-5alpha,25D-spirostan-12-one Acetate; Spiro[8H-naphth[2',1':4,5]indeno[2,1-b]furan-8,2'-[2H]pyran] Spirostan-12-one deriv.; 3beta-Acetoxy-5alpha-spirostan-12-one; NSC 15489;

- 5alpha-Spirostan-12-one, 3beta-hydroxy-, acetate, (25R)-

- 12-OXO-5-.ALPHA.-SPIROSTAN-3-.BETA.-YL ACETATE

- (22R,25R)-3BETA-ACETOXY-5ALPHA-SPIROSTANE-12-ONE

- Spirostan-12-one, 3-(acetyloxy)-, (3b,5a,25R)-

- 3beta-Acetoxy-5alpha-spirostan-12-one

- 915-35-5

- 5.alpha.-Spirostan-12-one, acetate, (25R)-

- (3beta,5alpha,25R)-12-oxospirostan-3-yl acetate

- (22R,25R)-3.BETA.-ACETOXY-5.ALPHA.-SPIROSTANE-12-ONE

- Q27262471

- 3beta-acetoxy-(25r)-5alpha-spirostan-12-one

- J195.206D

- AI3-44894

- 5.alpha.-Spirostan-12-one, 3.beta.-hydroxy-, acetate, (25R)-

- (3.BETA.,5.ALPHA.,25R)-12-OXOSPIROSTAN-3-YL ACETATE

- ((1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethyl-10-oxospiro(5-oxapentacyclo(10.8.0.02,9.04,8.013,18)icosane-6,2'-oxane)-16-yl) acetate

- (22R,25R)-12-OXO-28-OXA-5.ALPHA.-SPIROSOLANE-3.BETA.-OL ACETATE

- CHEMBL2332640

- 5.ALPHA.,25D-SPIROSTAN-12-ONE, 3.BETA.-HYDROXY-, ACETATE

- Hecogenin Acetate, 90%

- CHEBI:168130

- SCHEMBL353226

- HY-126941

- NSC-15489

- (-)-Hecogenin acetate

- Spirostan-12-one, 3-(acetyloxy)-, (3beta,5alpha,25R)-

- MFCD00005088

- Spirostan-12-one, 3-(acetyloxy)-, (3.beta.,5.alpha.,25R)-

- Hecogenin acetic acid

- EINECS 213-021-7

- CS-0108520

- (22R,25R)-12-OXO-28-OXA-5ALPHA-SPIROSOLANE-3BETA-OL ACETATE

- [(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethyl-10-oxospiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate

- 3.BETA.-ACETOXY-5.ALPHA.-SPIROSTAN-12-ONE

- Hecogenin acetate

-

- MDL: MFCD00005088

- 인치: 1S/C29H44O5/c1-16-8-11-29(32-15-16)17(2)26-24(34-29)13-23-21-7-6-19-12-20(33-18(3)30)9-10-27(19,4)22(21)14-25(31)28(23,26)5/h16-17,19-24,26H,6-15H2,1-5H3/t16-,17+,19+,20+,21-,22+,23+,24+,26+,27+,28-,29-/m1/s1

- InChIKey: CVKZWRTYHCDWTE-RSEFXUKDSA-N

- 미소: C[C@]12C(=O)C[C@@H]3[C@]4(CC[C@H](OC(=O)C)C[C@@H]4CC[C@H]3[C@@H]1C[C@@H]1O[C@@]3(OC[C@H](C)CC3)[C@H]([C@H]21)C)C

계산된 속성

- 정밀분자량: 472.31900

- 동위원소 질량: 472.31887450g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 5

- 중원자 수량: 34

- 회전 가능한 화학 키 수량: 2

- 복잡도: 871

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 12

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 토폴로지 분자 극성 표면적: 61.8

- 상호 변형 이기종 수량: 2

- 소수점 매개변수 계산 참조값(XlogP): 5.4

실험적 성질

- 색과 성상: 백색 결정체.

- 밀도: 1.2±0.1 g/cm3

- 융해점: 246-248 °C (dec.) (lit.)

- 비등점: 557.5±50.0 °C at 760 mmHg

- 플래시 포인트: 264.7±18.1 °C

- 굴절률: -4 ° (C=1, Dioxane)

- PSA: 61.83000

- LogP: 5.54360

- 용해성: 미확정

- 증기압: 0.0±1.5 mmHg at 25°C

Hecogenin acetate 보안 정보

- 신호어:warning

- 피해 선언: H303+H313+H333

- 경고성 성명: P264+P280+P305+P351+P338+P337+P313

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 보안 지침: S22-S24/25

- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Hecogenin acetate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862305-1g |

Hecogenin Acetate |

915-35-5 | ≥90%(GC) | 1g |

¥360.90 | 2022-01-10 | |

| TRC | H129950-2.5g |

Hecogenin Acetate, 90% |

915-35-5 | 2.5g |

$ 518.00 | 2023-09-07 | ||

| Chemenu | CM393121-5g |

Hecogenin Acetate |

915-35-5 | 95%+ | 5g |

$172 | 2024-07-20 | |

| TRC | H129950-1g |

Hecogenin Acetate, 90% |

915-35-5 | 1g |

$ 316.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-295139-5 g |

Hecogenin Acetate, |

915-35-5 | ≥90% | 5g |

¥1,030.00 | 2023-07-10 | |

| TRC | H129950-2500mg |

Hecogenin Acetate, 90% |

915-35-5 | 2500mg |

$517.00 | 2023-05-18 | ||

| 1PlusChem | 1P003RB1-5g |

HECOGENIN ACETATE |

915-35-5 | >90.0%(HPLC) | 5g |

$144.00 | 2025-02-20 | |

| BioAustralis | BIA-H1764-1mg |

Hecogenin acetate |

915-35-5 | >95% by HPLC | 1mg |

$65.00 | 2024-08-19 | |

| MedChemExpress | HY-126941-50mg |

Hecogenin acetate |

915-35-5 | 99.30% | 50mg |

¥100 | 2024-04-16 | |

| 1PlusChem | 1P003RB1-1g |

HECOGENIN ACETATE |

915-35-5 | >90.0%(HPLC) | 1g |

$56.00 | 2025-02-20 |

Hecogenin acetate 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Copper(II) nitrate hemipentahydrate Solvents: Tetrahydrofuran ; 5 min, rt

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 30 min, rt

1.3 Reagents: Tetrasodium EDTA Solvents: Ethyl acetate ; 20 min, rt

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 30 min, rt

1.3 Reagents: Tetrasodium EDTA Solvents: Ethyl acetate ; 20 min, rt

참조

합성회로 2

반응 조건

참조

- Digitanol glycosides. XX. Partial synthesis of dihydrodigacetigenin 3-acetate, Chemische Berichte, 1969, 102(5), 1542-56

합성회로 3

합성회로 4

합성회로 5

반응 조건

참조

- A process for the isolation of hecogenin from the juice of Agave sisalana and Agave veracruz, Research and Industry, 1983, 28(2), 104-6

합성회로 6

합성회로 7

합성회로 8

반응 조건

참조

- A Practical solution for aqueous reactions of water-insoluble high-melting-point organic substrates, Green Chemistry, 2012, 14(3), 668-672

합성회로 9

반응 조건

1.1 -

2.1 Solvents: Water ; rt

3.1 Solvents: Pyridine ; rt

2.1 Solvents: Water ; rt

3.1 Solvents: Pyridine ; rt

참조

- Transformations of solasodine and derivatives of hecogenin by Cunninghamella elegans, Phytochemistry, 1994, 35(1), 125-33

Hecogenin acetate Raw materials

Hecogenin acetate Preparation Products

Hecogenin acetate 관련 문헌

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182

915-35-5 (Hecogenin acetate) 관련 제품

- 1214375-48-0(Methyl 3,4-di(pyridin-3-yl)benzoate)

- 955635-86-6(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide)

- 1702885-39-9(7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

- 1499162-42-3(2-fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde)

- 2229209-49-6(methyl 2-hydroxy-2-1-(1-methyl-1H-1,2,3-triazol-5-yl)cyclopropylacetate)

- 1250596-32-7(2-(4-aminophenyl)sulfanylbenzonitrile)

- 2227783-58-4((2S)-2-(4-methoxy-3-methylphenyl)oxirane)

- 869069-25-0(2-(3,4-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)

- 111351-08-7(Suspensolide)

- 2188733-83-5(N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:915-35-5)Hecogenin acetate

순결:99%/99%

재다:5g/10g

가격 ($):364.0/656.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:915-35-5)Hecogenin Acetate

순결:>98%

재다:5mg,10mg ,20mg ,50mg ,100mg,or customized

가격 ($):문의